Propoxyphenyl Noracetildenafil-d3
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Overview
Description
Propoxyphenyl Noracetildenafil-d3 is a labeled counterpart of propoxyphenyl noracetildenafil, which is a reactant in the preparation of cyclic guanosine monophosphate (cGMP) phosphodiesterase inhibitors. This compound is primarily used in scientific research and has a molecular formula of C25H31D3N6O3 and a molecular weight of 469.59.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of Propoxyphenyl Noracetildenafil-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propoxyphenyl Noracetildenafil-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
Propoxyphenyl Noracetildenafil-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly as a phosphodiesterase inhibitor.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
Propoxyphenyl Noracetildenafil-d3 exerts its effects by inhibiting the activity of phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of smooth muscle cells and vasodilation . The molecular targets involved in this mechanism include the active site of the PDE-5 enzyme and the cGMP signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propoxyphenyl Noracetildenafil-d3 include:
Propoxyphenyl Noracetildenafil: The non-labeled counterpart with similar chemical properties.
Sildenafil: Another PDE-5 inhibitor with a similar mechanism of action.
Vardenafil: A PDE-5 inhibitor with a different chemical structure but similar therapeutic effects
Uniqueness
This compound is unique due to its labeled nature, which makes it particularly useful in research applications where tracking and quantification of the compound are required. This labeling allows for more precise studies of its pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C25H34N6O3 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-methyl-5-[2-propoxy-5-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]phenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H34N6O3/c1-5-7-19-22-23(30(4)28-19)25(33)27-24(26-22)18-15-17(8-9-21(18)34-14-6-2)20(32)16-31-12-10-29(3)11-13-31/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,26,27,33)/i3D3 |
InChI Key |
VJMGIJNAUXKFAR-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC(=O)C2=CC(=C(C=C2)OCCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCCC)C |
Origin of Product |
United States |
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